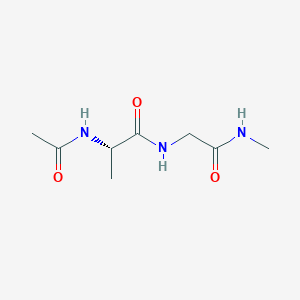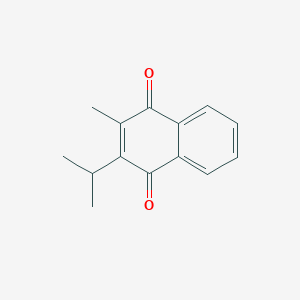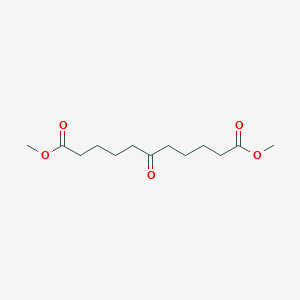
Undecanedioic acid, 6-oxo-, dimethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Undecanedioic acid, 6-oxo-, dimethyl ester is an organic compound with the molecular formula C13H22O5. It is a derivative of undecanedioic acid, where the terminal carboxylic acid groups are esterified with methanol, and an additional oxo group is present at the sixth carbon. This compound is used in various chemical and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Undecanedioic acid, 6-oxo-, dimethyl ester can be synthesized through the esterification of undecanedioic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux to drive the esterification to completion. The oxo group can be introduced through selective oxidation of the corresponding alcohol using oxidizing agents like pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes where undecanedioic acid and methanol are continuously fed into a reactor with an acid catalyst. The reaction mixture is then subjected to distillation to separate the ester product from unreacted starting materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions
Undecanedioic acid, 6-oxo-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: The oxo group can be further oxidized to form carboxylic acids.
Reduction: The oxo group can be reduced to form alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of dicarboxylic acids.
Reduction: Formation of diols.
Substitution: Formation of amides or other esters.
Aplicaciones Científicas De Investigación
Undecanedioic acid, 6-oxo-, dimethyl ester is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: As a potential precursor for pharmaceutical compounds.
Industry: In the production of polymers, plasticizers, and lubricants.
Mecanismo De Acción
The mechanism of action of undecanedioic acid, 6-oxo-, dimethyl ester involves its interaction with various molecular targets and pathways. The ester groups can undergo hydrolysis to release undecanedioic acid and methanol, which can then participate in further biochemical reactions. The oxo group can act as an electrophilic center, facilitating nucleophilic attacks in various chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
Decanedioic acid, dimethyl ester: Similar structure but lacks the oxo group.
Dodecanedioic acid, dimethyl ester: Similar structure but has an additional carbon in the chain.
6-Oxoundecanedioic acid: Similar structure but not esterified.
Uniqueness
Undecanedioic acid, 6-oxo-, dimethyl ester is unique due to the presence of both ester and oxo functional groups, which impart distinct chemical reactivity and versatility in various applications. The combination of these functional groups allows for a wide range of chemical transformations and makes it a valuable compound in synthetic chemistry and industrial processes.
Propiedades
Número CAS |
36596-54-0 |
|---|---|
Fórmula molecular |
C13H22O5 |
Peso molecular |
258.31 g/mol |
Nombre IUPAC |
dimethyl 6-oxoundecanedioate |
InChI |
InChI=1S/C13H22O5/c1-17-12(15)9-5-3-7-11(14)8-4-6-10-13(16)18-2/h3-10H2,1-2H3 |
Clave InChI |
LQEPOCKYDIGOGQ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCCCC(=O)CCCCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


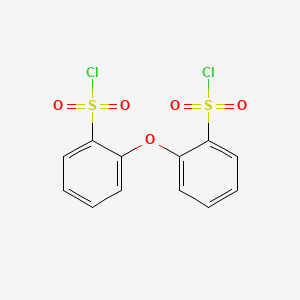
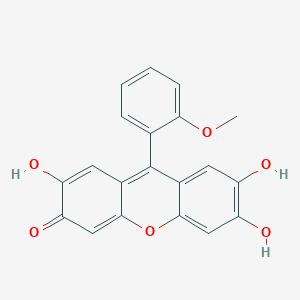
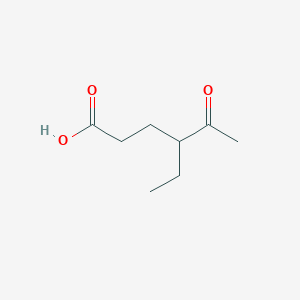
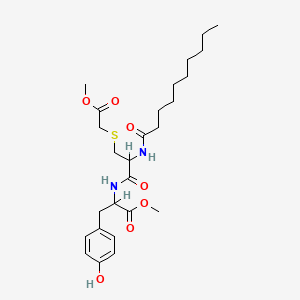
![oxalic acid;phenyl 3-[bis(2-chloroethyl)amino]propanoate](/img/structure/B14680937.png)
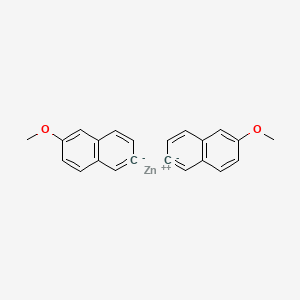
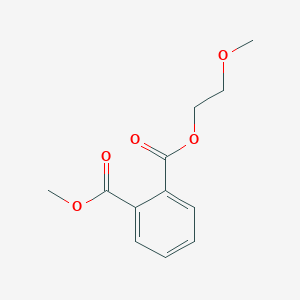
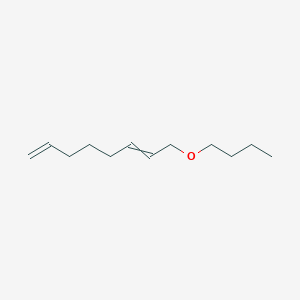
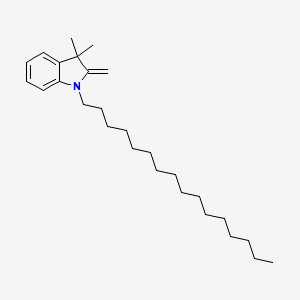

![4-[2-(2-Hydroxyphenyl)hydrazinylidene]naphthalen-1(4H)-one](/img/structure/B14680992.png)
